molecular formula C10H12O3 B158445 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid CAS No. 1989-73-7

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid

Cat. No. B158445
CAS RN: 1989-73-7
M. Wt: 180.2 g/mol
InChI Key: RINPNKCWFHYQHB-UHFFFAOYSA-N
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Description

“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a carboxylic acid . Its molecular formula is C10H12O3 .


Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” consists of a benzene ring with two methyl groups and one hydroxyl group attached. An acetic acid group is also attached to the benzene ring .


Physical And Chemical Properties Analysis

“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and refractive index have not been determined .

Scientific Research Applications

Synthesis and Characterization

A series of 1,3,5-triaryl-2-pyrazolines was synthesized, involving the use of glacial acetic acid and (3,4-dimethylphenyl)hydrazine hydrochloride. The synthesized compounds exhibited fluorescence properties when irradiated with ultraviolet radiation, suggesting applications in materials science for fluorescence-based technologies (Hasan, Abbas, & Akhtar, 2011).

Chemical Interactions

Research on the interaction of 2,6-dimethylphenol and tropylium salts conducted in acetic acid solution led to the formation of cycloheptatriene and derivatives. This study provides insight into the mechanisms of chemical reactions involving acetic acid and dimethylphenol derivatives, highlighting their utility in organic synthesis and chemical research (Helden, Borg, & Bickel, 2010).

Polymorphism and Porosity

Investigations into the polymorphism and porosity of certain compounds, including 4-[(4-hydroxy-3,5-dimethylphenyl)(5-methyl-1H-imidazol-4-yl)methyl]-2,6-dimethylphenol, revealed two polymorphs: a non-porous and a porous form. This study explores the structural aspects and potential applications in materials science, particularly in the development of porous materials and sensors (Nath & Baruah, 2013).

Host for Anions

Research on imidazole-based bisphenol and its salts with dicarboxylic and mineral acids demonstrated the compound's ability to structure the crystal packing through electrostatic and weak interactions. Such studies are crucial for understanding molecular interactions and designing materials for specific chemical applications (Nath & Baruah, 2012).

Metal-Organic Frameworks

Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, showing selective sensitivity to benzaldehyde-based derivatives. This suggests their potential as fluorescence sensors for chemical detection and analysis (Shi, Zhong, Guo, & Li, 2015).

properties

IUPAC Name

2-(4-hydroxy-3,5-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINPNKCWFHYQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588001
Record name (4-Hydroxy-3,5-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid

CAS RN

1989-73-7
Record name (4-Hydroxy-3,5-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of (3,5-dimethyl-4-hydroxy-phenyl)-acetonitrile (4a) (550 mg, 0.003 mol) in water (0.98 mL) was treated with ethylene glycol dimethyl ether (6.6 mL, 0.063 mol) followed by potassium hydroxide (1.34 g, 0.024 mol). The reaction mixture was heated to reflux for 2 d. The reaction mixture was concentrated under vacuum. The resulting solid was diluted with water (100 mL) and extracted with ethyl acetate (2×75 mL). The organic layers were discarded. The aqueous layer was acidified to pH=2 by the addition of a 1N aqueous hydrochloric acid solution and was extracted with ethyl acetate (2×100 mL). The organic layers were combined, washed with a saturated aqueous sodium chloride solution (2×50 mL), dried with magnesium sulfate, filtered and concentrated under vacuum. The solid was purified by column chromatography using silica gel eluted with 15-25% ethyl acetate in petroleum ether to afford (3,5-dimethyl-4-hydroxy-phenyl)-acetic acid (5a) (30 mg, 5%) as a yellow solid; EI(+)-HRMS m/z calcd for C10H12O3 (M+) 180.0786, found 180.0782. Molecular Weight=180.2053; Exact Mass=180.0786
Quantity
550 mg
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reactant
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0.98 mL
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6.6 mL
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1.34 g
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Synthesis routes and methods II

Procedure details

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is prepared in a known way (cf. J. Org. Chem. 11, 798 (1946)) from 4-acetyl-2,6-dimethylphenol, sulfur, and morpholine (Willgeroth-Kindler Reaction) and has a melting point of 147° C. The acid is converted into the 2-hydroxyethylamide (yellow-brown oil) through the methyl ester (melting point 95° C.) by the method of Example 1.1.
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2-hydroxyethylamide
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reactant
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[Compound]
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methyl ester
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